ACE Inhibition: Methyl quinoline-7-carboxylate Demonstrates Moderate Potency Distinct from 2-Carboxylate Analogs
Methyl quinoline-7-carboxylate inhibits human angiotensin-converting enzyme (ACE) with an IC50 of 40 nM, a value that positions it as a moderately potent nonpeptide ACE inhibitor scaffold. While direct head-to-head comparison with other quinoline carboxylate positional isomers in the same assay is not available in the public domain, this activity profile is mechanistically linked to the 7-carboxylate substitution pattern, which facilitates favorable interactions with the ACE active site [1].
| Evidence Dimension | ACE inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | Quinoline-2-carboxylic acid derivatives (class-level baseline) |
| Quantified Difference | N/A (direct comparator data unavailable) |
| Conditions | In vitro fluorescence-based assay using human ACE and MCA-RPPGFSAFK-Dnp-OH substrate at 25°C [1] |
Why This Matters
For cardiovascular drug discovery programs targeting the renin-angiotensin system, the 7-carboxylate substitution pattern offers a distinct chemotype compared to the more extensively studied 2-carboxylate series, potentially enabling exploration of novel intellectual property space and differentiated pharmacological profiles.
- [1] BindingDB. BDBM50624129 / CHEMBL5395954: Inhibition of human ACE by Methyl quinoline-7-carboxylate. Accessed 2025. View Source
